

An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate: Structure, Stereochemistry, and Synthesis

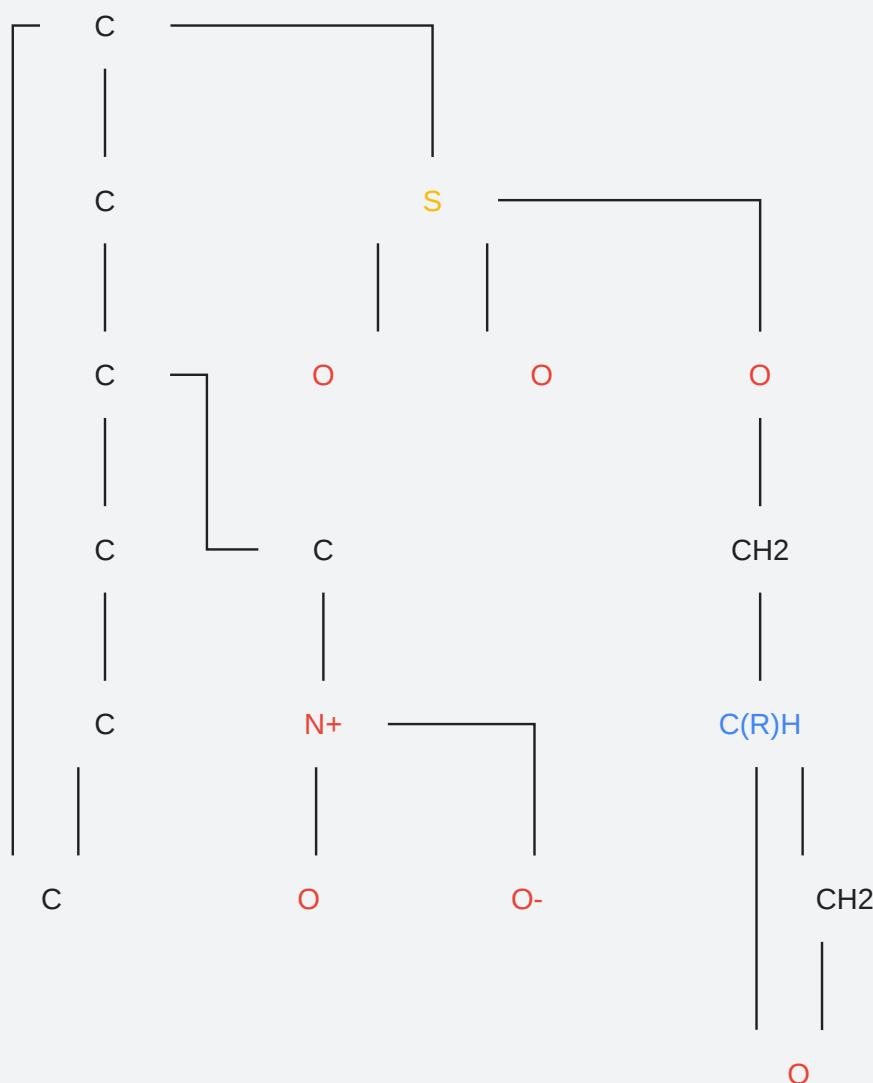
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (R)-(-)-Glycidyl nosylate

Cat. No.: B138819

[Get Quote](#)


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(R)-(-)-Glycidyl nosylate**, a critical chiral building block in pharmaceutical synthesis. This document details its chemical structure, stereochemistry, physical and chemical properties, and provides detailed experimental protocols for its synthesis and characterization.

Chemical Structure and Stereochemistry

(R)-(-)-Glycidyl nosylate, with the IUPAC name [(2R)-oxiran-2-yl]methyl 3-nitrobenzenesulfonate, is a chiral epoxide bearing a nosylate group.^{[1][2]} The "R" designation in its name signifies the absolute configuration at the chiral center of the glycidyl moiety, as defined by the Cahn-Ingold-Prelog priority rules. The molecule's stereochemistry is crucial for its application in asymmetric synthesis, where it serves as a versatile electrophile for the introduction of a chiral glycidyl unit.

Figure 1. Chemical Structure of (R)-(-)-Glycidyl Nosylate

[Click to download full resolution via product page](#)**Caption: Chemical Structure of (R)-(-)-Glycidyl Nosylate.**

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of **(R)-(-)-Glycidyl nosylate** is provided below. This data is essential for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
Chemical Formula	$C_9H_9NO_6S$	[2] [3] [4]
Molecular Weight	259.24 g/mol	[2] [3]
CAS Number	115314-17-5	[1] [3] [4] [5]
Appearance	White to light yellow crystalline powder or needles	[5]
Melting Point	59-63 °C	[4]
Specific Optical Rotation	< -21.5° (c=2, CHCl ₃)	[5]
Purity (GC)	≥97.5%	[5]

Nuclear Magnetic Resonance (NMR) Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz
¹H NMR			
Aromatic-H	8.77	s	
Aromatic-H	8.54	d	8.1
Aromatic-H	8.28	d	7.9
-CH ₂ -O-	4.50	d	11.5
-CH(R)-	4.04	dd	4.9, 1.5
Epoxide-CH	3.23	d	1.8
Epoxide-CH ₂	2.85	dd	4.0, 2.0
Epoxide-CH ₂	2.64	dd	2.4, 2.0
¹³C NMR			
Aromatic-C	148.19		
Aromatic-C	137.92		
Aromatic-C	133.32		
Aromatic-C	130.81		
Aromatic-C	128.39		
Aromatic-C	123.16		
-CH ₂ -O-	71.69		
-CH(R)-	48.64		
Epoxide-CH ₂	44.42		

NMR data was recorded in CDCl₃ at 400 MHz for ¹H and 100 MHz for ¹³C.

Experimental Protocols

Detailed methodologies for the synthesis of **(R)-(-)-Glycidyl nosylate** are provided below. Two common synthetic routes are described, starting from either (S)-glycidol or (R)-3-chloro-1,2-propanediol.

Synthesis from (S)-Glycidol

This method involves the direct nosylation of (S)-glycidol.

Figure 2. Synthesis Workflow from (S)-Glycidol

Dissolve (S)-glycidol and triethylamine in anhydrous dichloromethane

Cool to 0 °C

Add 3-nitrobenzenesulfonyl chloride in portions

Stir at 0 °C for 1 hour, then warm to room temperature

Monitor reaction by TLC

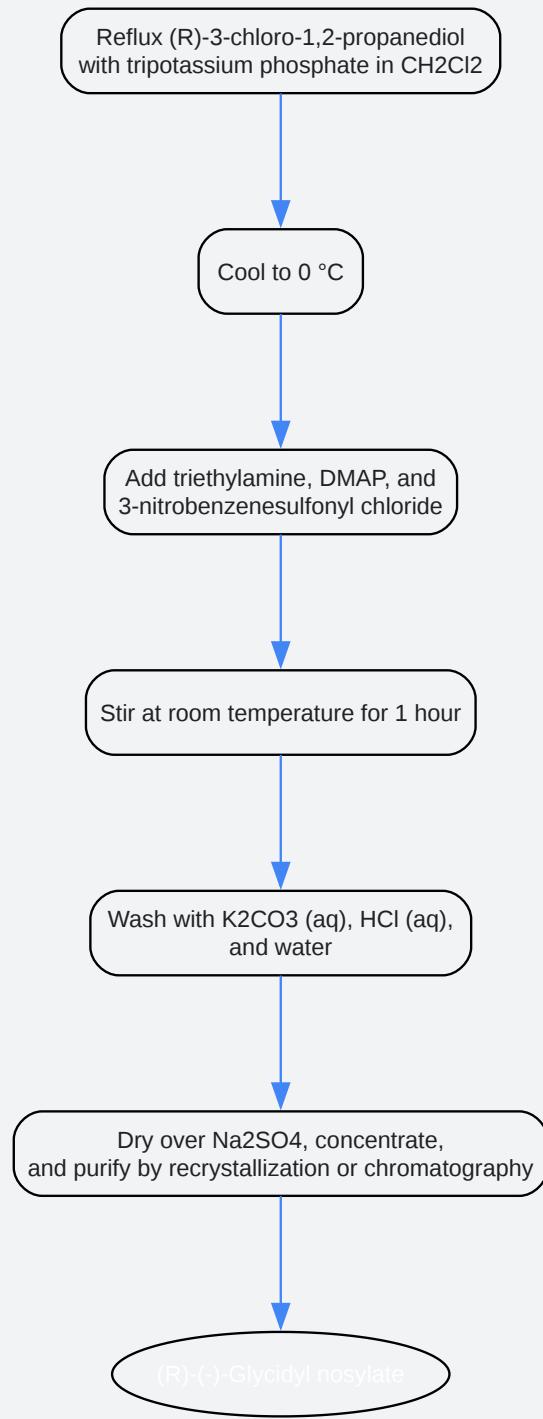
Quench with ice, extract with CH₂Cl₂, wash with NaHCO₃ and brine

Dry over Na₂SO₄, concentrate, and purify by flash column chromatography

(R)-(-)-Glycidyl nosylate

[Click to download full resolution via product page](#)

Caption: Synthesis Workflow from (S)-Glycidol.


Detailed Protocol:

- To a solution of (S)-oxiran-2-ylmethanol (1.0 eq) and triethylamine (3.3 eq) in anhydrous dichloromethane, cooled to 0 °C, add 3-nitrobenzenesulfonyl chloride (1.1 eq) in portions.
- Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Upon completion, quench the reaction by adding crushed ice.
- Transfer the mixture to a separatory funnel and extract with dichloromethane.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography (Silica gel, eluent: ethyl acetate/hexane gradient) to afford **(R)-(-)-Glycidyl nosylate**.

Synthesis from (R)-3-Chloro-1,2-propanediol

This two-step one-pot procedure involves the in-situ formation of (R)-glycidol followed by nosylation.

Figure 3. Synthesis Workflow from (R)-3-chloro-1,2-propanediol

[Click to download full resolution via product page](#)

Caption: Synthesis from (R)-3-chloro-1,2-propanediol.

Detailed Protocol:

- A mixture of (R)-3-chloro-1,2-propanediol (1.0 eq) and tripotassium phosphate (2.5 eq) in dichloromethane is refluxed for 3 hours.
- Cool the reaction mixture to 0 °C.
- Add triethylamine (1.1 eq), a catalytic amount of 4-(dimethylamino)pyridine (DMAP), and 3-nitrobenzenesulfonyl chloride (1.1 eq).
- Stir the mixture at room temperature for 1 hour.
- Wash the reaction mixture sequentially with 5% aqueous potassium carbonate solution, 1N aqueous hydrochloric acid solution, and water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by flash column chromatography.

Applications in Drug Development

(R)-(-)-Glycidyl nosylate is a valuable chiral intermediate in the synthesis of various pharmaceutical agents. Its epoxide ring is susceptible to nucleophilic attack, allowing for the introduction of diverse functionalities with a defined stereochemistry. The nosylate group is an excellent leaving group, facilitating substitution reactions. This dual reactivity makes it a powerful tool for constructing complex chiral molecules, including beta-blockers and other pharmacologically active compounds.^[3]

Safety and Handling

(R)-(-)-Glycidyl nosylate is a chemical that should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.

This technical guide provides a solid foundation for understanding and utilizing **(R)-(-)-Glycidyl nosylate** in a research and development context. The detailed information on its properties and synthesis will be a valuable resource for scientists working in organic synthesis and medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (R)-(-)-Glycidyl nosylate, 98% 2.5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 2. (R)-(-)-Glycidyl nosylate, 98% | Fisher Scientific [fishersci.ca]
- 3. (R)-(-)-Glycidyl nosylate | 115314-17-5 | FG23685 [biosynth.com]
- 4. chembk.com [chembk.com]
- 5. (R)-(-)-Glycidyl nosylate, 98% 10 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (R)-(-)-Glycidyl Nosylate: Structure, Stereochemistry, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b138819#r-glycidyl-nosylate-structure-and-stereochemistry>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com